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molecular formula C15H12O2 B1211697 (2R)-flavanone CAS No. 27439-12-9

(2R)-flavanone

Cat. No. B1211697
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-OAHLLOKOSA-N
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Patent
US08946287B2

Procedure details

General procedure C for deprotection of the MOM group from chalcones to synthesize 7b, 7d, 7f. Concd HCl (0.25 mL/MOM group) was added to a solution of chalcone (1 mmol) in methanol (10 mL) at room temperature and the reaction mixture was stirred for 24-36 h until disappearance of starting material. The solvent was evaporated under reduced pressure and the residue was column chromatographed eluting with 25% ethyl acetate in hexanes to afford flavanone in high yield.
[Compound]
Name
chalcones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:19]>>[O:11]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:8](=[O:19])[CH2:9][CH:10]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
chalcones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24-36 h until disappearance of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 (± 6) h
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08946287B2

Procedure details

General procedure C for deprotection of the MOM group from chalcones to synthesize 7b, 7d, 7f. Concd HCl (0.25 mL/MOM group) was added to a solution of chalcone (1 mmol) in methanol (10 mL) at room temperature and the reaction mixture was stirred for 24-36 h until disappearance of starting material. The solvent was evaporated under reduced pressure and the residue was column chromatographed eluting with 25% ethyl acetate in hexanes to afford flavanone in high yield.
[Compound]
Name
chalcones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:19]>>[O:11]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:8](=[O:19])[CH2:9][CH:10]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
chalcones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24-36 h until disappearance of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 (± 6) h
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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